molecular formula C8H14N2O B13968039 1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone

1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13968039
M. Wt: 154.21 g/mol
InChI Key: PSLMVIGPLXVNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane ring and an ethanone group. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atoms in the ring structure can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone
  • 1-(2,7-Diazaspiro[3.4]octan-2-yl)ethanone

Uniqueness

1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spiro linkage and the position of nitrogen atoms in the ring structure. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1,7-diazaspiro[3.4]octan-7-yl)ethanone

InChI

InChI=1S/C8H14N2O/c1-7(11)10-5-3-8(6-10)2-4-9-8/h9H,2-6H2,1H3

InChI Key

PSLMVIGPLXVNML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CCN2

Origin of Product

United States

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